molecular formula C8F4O3 B1293522 Tetrafluorophthalic anhydride CAS No. 652-12-0

Tetrafluorophthalic anhydride

Cat. No. B1293522
CAS RN: 652-12-0
M. Wt: 220.08 g/mol
InChI Key: BJDDKZDZTHIIJB-UHFFFAOYSA-N
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Description

Tetrafluorophthalic anhydride is a chemical compound that has been studied for various applications, including its use as a Sequestration Enabling Reagent (SER) in the purification of solution-phase combinatorial libraries . It reacts with amines to afford a derivatized amine with an acid tag, which can then be easily removed from the reaction mixture . Additionally, tetrafluorophthalic anhydride has been used in the chemoselective hydrolysis of amides, demonstrating its potential in synthetic organic chemistry .

Synthesis Analysis

The synthesis of tetrafluorophthalic anhydride is not directly detailed in the provided papers. However, a related compound, tetrachlorophthalic anhydride, has been synthesized by chlorinating phthalic anhydride with chlorine gas under specific conditions, which include a reaction time of 12 hours and a temperature range from 80°C to 160°C . This process boasts a high yield and the possibility of recovering the catalyst and solvent used, suggesting that a similar approach might be applicable for the synthesis of tetrafluorophthalic anhydride.

Molecular Structure Analysis

The molecular structure of tetrafluorophthalic anhydride itself is not described in the provided papers, but studies on related tetrahalophthalic anhydrides have revealed various types of halogen bonds and interactions in their structures . These interactions are influenced by the packing effect and contribute to the supramolecular architecture of the compounds .

Chemical Reactions Analysis

Tetrafluorophthalic anhydride has been shown to react with amines in the presence of electrophiles, leading to the sequestration of the amine and electrophile, thus purifying the product . It also reacts with primary and secondary amides to yield carboxylic acids, demonstrating chemoselectivity as it does not affect ester groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrafluorophthalic anhydride are not explicitly discussed in the provided papers. However, the related compound tetrachlorophthalic anhydride has been characterized by X-ray diffraction, revealing molecular overcrowding and distortion of chlorine atoms from the benzene ring plane . This suggests that tetrafluorophthalic anhydride may also exhibit interesting structural properties due to the presence of fluorine atoms. Additionally, the thermal stability of related salts of tetrafluoroterephthalic acid has been investigated, with decomposition starting at approximately 200°C and 230°C for potassium and rubidium salts, respectively .

Scientific Research Applications

1. Purification of Solution-Phase Reactions

Tetrafluorophthalic anhydride serves as a Sequestration Enabling Reagent (SER) for purifying solution-phase reactions, especially those involving amines and electrophiles. Its use in covalently reacting with remaining amines helps in the easy removal of impurities, yielding pure product (Parlow, Naing, South, & Flynn, 1997).

2. NMR Spectra Analysis

In the analysis of 19F and 13C NMR spectra, tetrafluorophthalic anhydride and its derivatives play a crucial role. The study of these spectra provides insights into the structural and electronic properties of perfluorinated compounds (Chuikov, Fadeev, Mamatyuk, Vaganova, & Malykhin, 2011).

3. Solar Cell Development

Tetrafluorophthalic anhydride is utilized in synthesizing ring-fluorinated fluoresceins for dye-sensitized solar cells. These compounds, when applied to zinc oxide nanocrystalline electrodes, demonstrate notable photochemical properties (Funabiki et al., 2006).

4. Synthesis of Fluorinated Compounds

Tetrafluorophthalic anhydride is integral in the synthesis of various fluorinated compounds, playing a key role in different reaction pathways and yielding products like tetrafluoroaniline (Jiang, 2003).

5. Chemoselective Hydrolysis

It is used in chemoselective hydrolysis reactions involving primary and secondary amides, converting them into carboxylic acids. This reaction highlights its selectivity, allowing for specific functional group transformations (Eaton, Rounds, Urbanowicz, & Gribble, 1988).

Safety And Hazards

TFPA is known to cause skin irritation and serious eye irritation .

Future Directions

TFPA is used in the development of novel technologies for small-molecule synthesis. These technologies are driven by the increasing need to efficiently assemble small molecules as potential modulators of therapeutic targets that are emerging from genomics and proteomics .

Relevant Papers One relevant paper discusses the use of TFPA in the synthesis of novel chemical arrays and in the targeted synthesis of natural products and other complex molecules . Another paper discusses the use of TFPA in the lattice-mismatch-free growth of organic heterostructure .

properties

IUPAC Name

4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJDDKZDZTHIIJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1F)F)F)F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30215504
Record name Tetrafluorophthalic anhydride
Source EPA DSSTox
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Molecular Weight

220.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrafluorophthalic anhydride

CAS RN

652-12-0
Record name Tetrafluorophthalic anhydride
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Record name Tetrafluorophthalic anhydride
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Record name Tetrafluorophthalic anhydride
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Record name Tetrafluorophthalic anhydride
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Synthesis routes and methods I

Procedure details

Into a 500 ml glass reactor equipped with a reflux condenser and a stirrer, 100 g (0.413 mol) of the 3,4,5,6-tetrafluorophthaloyldifluoride separated by distillation from the mixture of Example 2, 43.8 g (0.413 mol) of sodium carbonate and 200 g of xylene were charged, and the mixture was reacted at 130° C. for 1.5 hours with vigorous stirring. Then, the inorganic substance was removed by filtration, and the residue was separated by distillation to obtain 84.9 g of tetrafluorophthalic anhydride. The yield was 93.4%.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
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0 (± 1) mol
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reactant
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43.8 g
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reactant
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Quantity
200 g
Type
solvent
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Synthesis routes and methods II

Procedure details

Into a 300 ml glass reactor equipped with a reflux condenser and a stirrer, 100 g (0.413 mol) of the 3,4,5,6-tetrafluorophthaloyldifluoride separated by distillation from the mixture of Example 2, and 100 ml of acetic acid were charged, and the mixture was reacted at 130° C. for 1.5 hours with vigorous stirring. Then, the inorganic substance was removed by filtration, and the residue was separated by distillation to obtain 66.8 g of tetrafluorophthalic anhydride. The yield was 73.5%.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Into a 200 ml glass reactor equipped with a reflux condenser and a stirrer, 50 g (0.207 mol) of the mixture (1:1) of the 3,4,5,6-tetrafluorophthaloyldifluoride and the 3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone of Example 2, and 50 ml of acetic acid were charged, and the mixture was refluxed for 16 hours with vigorous stirring. Then, the reaction mixture was separated by distillation to obtain 29.3 g of tetrafluorophthalic anhydride. The yield was 64.3%.
[Compound]
Name
mixture
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Into a 200 ml glass reactor equipped with a reflux condenser and a stirrer, 50 g (0.207 mol) of the mixture (1:1) of the 3,4,5,6-tetrafluorophthaloyldifluoride and the 3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone of Example 2, and 79.0 g (0.414 mol) of 2,4-dichlorobenzoic acid were charged, and the mixture was reacted at 150° C. for 6 hours with vigorous stirring. Then, the reaction mixture was separated by distillation to obtain 28.5 g of tetrafluorophthalic anhydride. The yield was 62.5%.
[Compound]
Name
mixture
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

Into a 500 ml glass reactor equipped with a reflux condenser and a stirrer, 100 g (0.413 mol) of the 3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone separated by distillation from the mixture of Example 2, and 43.8 g (0.413 mol) of sodium carbonate were charged, and the mixture was reacted at 130° C. for 8 hours with vigorous stirring. Then, the reaction mixture was separated by distillation to obtain 79.5 g of tetrafluorophthalic anhydride. The yield was 87.5%.
Name
3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
43.8 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrafluorophthalic anhydride
Reactant of Route 2
Tetrafluorophthalic anhydride
Reactant of Route 3
Tetrafluorophthalic anhydride
Reactant of Route 4
Tetrafluorophthalic anhydride
Reactant of Route 5
Tetrafluorophthalic anhydride
Reactant of Route 6
Tetrafluorophthalic anhydride

Citations

For This Compound
229
Citations
JJ Parlow, W Naing, MS South, DL Flynn - Tetrahedron letters, 1997 - Elsevier
… Tetrafluorophthalic anhydride has been successfully utilized … The limitation experienced with tetrafluorophthalic anhydride is … In summary, the use of tetrafluorophthalic anhydride as a …
Number of citations: 91 www.sciencedirect.com
IP Chuikov, DS Fadeev, VI Mamatyuk… - Journal of Fluorine …, 2011 - Elsevier
19 F and 13 C NMR spectra of perfluorinated compounds (ie, tetrafluorophthalic anhydride, its hydroxyl- and amino-derivatives, N-pentafluorophenyltetrafluorophthalimide, and …
Number of citations: 9 www.sciencedirect.com
B Gething, CR Patrick, JC Tatlow - Journal of the Chemical Society …, 1961 - pubs.rsc.org
… 6], and the ready hydrolysis of tetrafluorophthalic anhydride is in keeping with the high strength … With ammonia, tetrafluorophthalic anhydride gave tetrafluorophthalimide. As is generally …
Number of citations: 27 pubs.rsc.org
A Ambrożak, C Steinebach, ER Gardner… - …, 2016 - Wiley Online Library
… acid with DMF in the reactions with tetrafluorophthalic anhydride as well. Surprisingly, under … tetrafluorophthalic anhydride,23 and also observed when tetrafluorophthalic anhydride was …
C Steinebach, A Ambrożak, S Dosa, SL Beedie… - …, 2018 - Wiley Online Library
… Depending on the reaction conditions, either tetrafluorophthalimides or ammonium tetrafluorophthalamates are accessible from tetrafluorophthalic anhydride and primary amines. …
Q Zhu, CC Han - Polymer, 2007 - Elsevier
… In this report, highly fluorinated aromatic polyesters were synthesized by a polycondensation reaction of tetrafluorophthalic anhydride with ethylene glycol. Viscosity, solubility, thermal …
Number of citations: 18 www.sciencedirect.com
D Guo, GS Nichol, JP Cain… - … Section E: Structure …, 2009 - scripts.iucr.org
… The title compound, C 14 H 5 F 6 NO 3 , was synthesized by condensation of tetrafluorophthalic anhydride and 2,4-difluoroaniline. It was then recrystallized from hexane to give a …
Number of citations: 4 scripts.iucr.org
N Kise, S Yamamoto, T Sakurai - Tetrahedron, 2020 - Elsevier
… Similarly, the one-to-one coupled product of 4,5,6,7-tetrafluorophthalic anhydride (1e) with 2a was isolated as 8f (34% overall yield) after dehydration, since 5f could not be purified. …
Number of citations: 7 www.sciencedirect.com
H Akgün, İ Karamelekoğlu, B Berk, I Kurnaz… - Bioorganic & medicinal …, 2012 - Elsevier
… Structurally modified phthalimide derivatives were prepared through condensation of phthalic and tetrafluorophthalic anhydride with selected sulfonamides with variable yields. All …
Number of citations: 68 www.sciencedirect.com
J Xu, J Ou, L Chen, H Zhang, S Ma, M Ye - RSC advances, 2018 - pubs.rsc.org
… The fluorinated monomers were synthesized through the imidization of tetrafluorophthalic anhydride and aromatic diamines. The resulting PIMs served as a support for palladium, with …
Number of citations: 9 pubs.rsc.org

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